molecular formula C22H29ClN6O2 B2976647 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 898462-99-2

8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2976647
M. Wt: 444.96
InChI Key: UFSJPSYPHXQWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application filed by Ribon Therapeutics Inc. The patent application relates to pyridazinones and related compounds which are inhibitors of PARP7 .


Molecular Structure Analysis

The molecular structure of the compound is mentioned in the patent application, but the specific details are not provided .

Scientific Research Applications

Synthesis and Cardiovascular Activity

Research into derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has demonstrated significant cardiovascular activities, including antiarrhythmic and hypotensive effects. Studies have shown that certain analogues exhibit strong prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).

Antimicrobial Properties

Novel purine linked piperazine derivatives have been synthesized as potent inhibitors of Mycobacterium tuberculosis, targeting MurB to disrupt peptidoglycan biosynthesis. This work has identified compounds with promising anti-mycobacterial activity, offering a new avenue for tuberculosis treatment (Konduri et al., 2020).

Psychotropic Potential

A series of 8-aminoalkyl derivatives of purine-2,6-dione with potential psychotropic activity has been explored. These compounds show affinity for serotonin receptors, with certain derivatives demonstrating antidepressant-like and anxiolytic-like activities in preclinical models. This research suggests the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer

Studies on piperazine substituted naphthalimide model compounds have revealed interesting luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of new photonic and electronic materials (Gan et al., 2003).

Antiasthmatic Agents

Research into xanthene derivatives containing piperazine groups has shown potential for antiasthmatic activity. This work contributes to the search for new therapeutic agents in the treatment of asthma, highlighting the importance of structural diversity in drug development (Bhatia et al., 2016).

Future Directions

The patent application suggests that this compound and related compounds could be useful in the treatment of cancer . This indicates a potential future direction for research and development.

properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-3-4-7-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)15-16-8-5-6-9-17(16)23/h5-6,8-9H,3-4,7,10-15H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSJPSYPHXQWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

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